molecular formula C27H24N4O2S B15128466 2-[(1,3-benzothiazol-2-yl)methoxy]-N-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methyl]acetamide

2-[(1,3-benzothiazol-2-yl)methoxy]-N-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methyl]acetamide

Cat. No.: B15128466
M. Wt: 468.6 g/mol
InChI Key: FZYPTQBZVOLTQK-UHFFFAOYSA-N
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Description

2-[(1,3-benzothiazol-2-yl)methoxy]-N-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methyl]acetamide is a complex organic compound that features a benzothiazole ring, a pyrazole ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,3-benzothiazol-2-yl)methoxy]-N-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methyl]acetamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde under acidic conditions.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone.

    Coupling of Benzothiazole and Pyrazole Rings: The benzothiazole and pyrazole rings are coupled through a methoxy linker. This step typically involves the reaction of the benzothiazole derivative with a suitable alkylating agent to introduce the methoxy group.

    Formation of the Acetamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole and pyrazole rings, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles such as amines and thiols.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Dihydropyrazole derivatives.

    Substitution Products: Various substituted benzothiazole and pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-[(1,3-benzothiazol-2-yl)methoxy]-N-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methyl]acetamide is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound has potential applications as a fluorescent probe due to the presence of the benzothiazole ring, which can exhibit fluorescence properties. It can be used to study biological processes at the molecular level.

Medicine

In medicine, this compound is of interest for its potential pharmacological activities. The benzothiazole and pyrazole rings are known to exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. It can also be used as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[(1,3-benzothiazol-2-yl)methoxy]-N-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methyl]acetamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its benzothiazole and pyrazole rings. These interactions can lead to the modulation of biological pathways, resulting in its observed pharmacological activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1,3-benzothiazol-2-yl)methoxy]-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]acetamide
  • 2-[(1,3-benzothiazol-2-yl)methoxy]-N-[(1-benzyl-1H-pyrazol-4-yl)methyl]acetamide
  • 2-[(1,3-benzothiazol-2-yl)methoxy]-N-[(1-benzyl-3-methyl-1H-pyrazol-4-yl)methyl]acetamide

Uniqueness

The uniqueness of 2-[(1,3-benzothiazol-2-yl)methoxy]-N-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methyl]acetamide lies in its specific combination of benzothiazole and pyrazole rings, which confer unique chemical and biological properties

Biological Activity

The compound 2-[(1,3-benzothiazol-2-yl)methoxy]-N-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methyl]acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available benzothiazole derivatives and pyrazole intermediates. The general synthetic pathway includes:

  • Formation of Benzothiazole Derivative : The benzothiazole moiety is synthesized through common methods such as condensation reactions involving 2-aminobenzenethiol and appropriate carbonyl compounds.
  • Pyrazole Formation : The pyrazole ring is constructed via cyclization reactions of hydrazones or similar precursors.
  • Acetamide Linkage : The final step involves the reaction of the benzothiazole and pyrazole intermediates with acetic anhydride or acetyl chloride to form the acetamide bond.

Biological Activity

The biological activities of this compound are primarily attributed to its structural components, which include the benzothiazole and pyrazole moieties known for their pharmacological properties.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing benzothiazole and pyrazole rings exhibit significant antimicrobial properties. For instance, a study reported that various benzothiazole derivatives showed promising activity against Mycobacterium tuberculosis (Mtb), with some derivatives achieving low MIC (Minimum Inhibitory Concentration) values, indicating potent anti-tubercular activity .

CompoundR GroupMIC (μg/mL)Inhibition (%)
7aH25098
12aH10099

Anticancer Activity

Compounds derived from pyrazolo[1,5-a]pyrimidines have been noted for their anticancer potential. Research indicates that these compounds can inhibit specific cancer cell lines by targeting various enzymatic pathways involved in tumor growth . The presence of the pyrazole ring in our compound suggests potential for similar anticancer effects.

Case Studies

Case Study 1: Anti-Tubercular Activity

A recent investigation into the anti-tubercular activity of synthesized benzothiazole derivatives revealed that certain compounds exhibited IC50 values as low as 0.08 µM against Mtb. The study highlighted structure-activity relationships (SAR) that suggest modifications to the benzothiazole core could enhance bioactivity against resistant strains of tuberculosis .

Case Study 2: Enzymatic Inhibition

Another study focused on the inhibition of specific enzymes related to cancer proliferation demonstrated that compounds with a similar structure to our target compound showed significant inhibition rates against key targets such as protein kinases. This suggests a potential application in cancer therapeutics .

Properties

Molecular Formula

C27H24N4O2S

Molecular Weight

468.6 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylmethoxy)-N-[(1-benzyl-3-phenylpyrazol-4-yl)methyl]acetamide

InChI

InChI=1S/C27H24N4O2S/c32-25(18-33-19-26-29-23-13-7-8-14-24(23)34-26)28-15-22-17-31(16-20-9-3-1-4-10-20)30-27(22)21-11-5-2-6-12-21/h1-14,17H,15-16,18-19H2,(H,28,32)

InChI Key

FZYPTQBZVOLTQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=CC=C3)CNC(=O)COCC4=NC5=CC=CC=C5S4

Origin of Product

United States

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